2-amino-4-chloro-3-fluorobenzonitrile
Description
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Properties
CAS No. |
1556970-15-0 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Substituted Benzonitriles As Chemical Scaffolds
Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and bearing various other functional groups. These structures are of paramount importance in contemporary chemical research, primarily serving as versatile scaffolds for the synthesis of more complex molecules. Their significance stems from the reactivity of the nitrile group and the influence of the substituents on the aromatic ring.
The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of chemical entities. innospk.com This versatility makes substituted benzonitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. innospk.comacs.org For instance, the introduction of different substituents onto the benzonitrile (B105546) core allows for the fine-tuning of a molecule's steric and electronic properties, which is a key strategy in drug design and the development of new materials. nih.gov The ability to systematically modify the benzonitrile scaffold enables chemists to explore vast chemical spaces and optimize the desired properties of the final products. nih.gov
The Distinctive Features of Halogenated Aminobenzonitriles
Within the broad family of substituted benzonitriles, halogenated aminobenzonitriles represent a particularly interesting subclass. The presence of both halogen atoms (such as fluorine and chlorine) and an amino group (-NH2) on the benzonitrile (B105546) framework imparts a unique set of properties that drive their utility in synthesis.
Halogen atoms are known to influence the electronic nature of the aromatic ring through their inductive and resonance effects. nih.gov Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the reactivity of the molecule. nih.gov Chlorine also contributes to the electronic landscape of the ring. The presence of these halogens can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets. nih.govnih.gov
The amino group, on the other hand, is an electron-donating group that can direct electrophilic aromatic substitution reactions and also serve as a key site for further chemical modifications. The interplay between the electron-withdrawing halogens and the electron-donating amino group in halogenated aminobenzonitriles creates a unique chemical environment that can be exploited for the regioselective synthesis of complex heterocyclic compounds. ossila.com This specific substitution pattern is often a crucial design element in the synthesis of bioactive molecules.
An Overview of Research Trajectories for 2 Amino 4 Chloro 3 Fluorobenzonitrile
Regioselective Synthesis Pathways
The regioselective synthesis of this compound is a challenging task that requires careful control over the introduction of each functional group. The following sections detail key strategies for achieving the desired substitution pattern.
Amination Strategies (e.g., Buchwald-Hartwig amination)
The introduction of an amino group onto an aromatic ring can be achieved through various methods, with the Buchwald-Hartwig amination being a prominent modern technique for the formation of C-N bonds. google.comwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides offers a versatile and efficient route to aryl amines under relatively mild conditions. google.comwikipedia.orgacsgcipr.org
In the context of synthesizing this compound, a plausible strategy would involve the amination of a dihalogenated benzonitrile precursor. For instance, a dihalobenzonitrile bearing halogens at the 2 and 4 positions could be subjected to a regioselective amination. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. wikipedia.orgacsgcipr.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines with aryl iodides and triflates. google.com
Alternatively, the amino group can be introduced via the reduction of a nitro group. This is a well-established transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. For example, the reduction of a 4-chloro-3-fluoro-2-nitrobenzonitrile intermediate would yield the target compound.
Table 1: Comparison of Amination Strategies
| Method | Reagents/Catalyst | Substrate Example | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂, X-Phos, KOt-Bu | 2-bromo-13α-estrone 3-benzyl ether | High yields, good functional group tolerance, applicable to complex molecules. beilstein-journals.org |
| Nitro Group Reduction | 1% Pt/C, H₂ | 3-chloro-4-fluoronitrobenzene | High conversion and yield, clean reaction. google.com |
| Nitro Group Reduction | SnCl₂/HCl | 2-chloro-3-nitroaniline | Classical and effective method. |
Halogenation Protocols (Chlorination, Fluorination)
The introduction of chlorine and fluorine atoms at specific positions on the benzene (B151609) ring is a critical aspect of the synthesis. Regioselective halogenation can be achieved through various protocols, often dictated by the directing effects of the substituents already present on the ring.
For the synthesis of a precursor like 1-chloro-2-fluoro-3-nitrobenzene, one could start with 2,3-dichloronitrobenzene (B165493) and perform a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with fluorine. The reaction with potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride in a high-boiling solvent can yield the desired 2-fluoro-3-chloronitrobenzene. echemi.com
The direct chlorination of an aminobenzonitrile derivative is also a possibility. Selective chlorination of aminopyridines and aminodiazines has been achieved using LiCl as the chlorine source in the presence of Selectfluor. nih.gov Similar strategies could potentially be adapted for the regioselective chlorination of substituted aminobenzonitriles. The position of chlorination would be directed by the existing amino and cyano groups.
Table 2: Halogenation Reaction Examples
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fluorination | 2,3-dichloronitrobenzene | KF, tetramethylammonium chloride | 2-fluoro-3-chloronitrobenzene | 87.6% | echemi.com |
| Deaminative Chlorination | Aminoheterocycle | Pyrylium tetrafluoroborate, MgCl₂ | Chloroheterocycle | - | nih.gov |
Nitrilation Techniques
The introduction of the nitrile group is a key step in the synthesis of this compound. The Sandmeyer reaction is a classic and effective method for converting an aromatic amino group into a nitrile group via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.org
In a potential synthetic route, an appropriately substituted aniline (B41778), such as 2-amino-4-chloro-3-fluorobenzene, could be diazotized using sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. wikipedia.orgnih.gov The Sandmeyer reaction is particularly useful as it allows for the introduction of the nitrile group in a position that might be difficult to access through direct cyanation methods. For instance, the synthesis of 2-chloro-3-carbonitrile analogs has been successfully achieved from 2-amino-3-carbonitrile precursors using a Sandmeyer approach with CuCl₂ as the catalyst in acetonitrile. nih.gov
Table 3: Sandmeyer Reaction for Nitrile Synthesis
| Starting Material | Reagents | Product | Catalyst | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl diazonium salt | CuCN | Aryl nitrile | Copper(I) | - | wikipedia.orgbyjus.com |
| 2-amino-3-carbonitriles | NaNO₂, HCl, CuCl₂ | 2-chloro-3-carbonitriles | CuCl₂ | Acetonitrile | nih.gov |
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound heavily relies on the strategic selection and transformation of precursor molecules. A common approach involves starting with a less complex, commercially available compound and introducing the desired functional groups in a stepwise manner.
A plausible precursor for the target molecule is 3-chloro-4-fluoroaniline. nbinno.comsigmaaldrich.com This compound can be synthesized from 3,4-dichloronitrobenzene (B32671) through a two-step process involving a fluorine displacement reaction followed by the reduction of the nitro group. google.com The fluorination is typically carried out using a fluoride salt in a polar aprotic solvent like DMF or DMSO, and the subsequent nitro group reduction can be achieved via catalytic hydrogenation with a Pd-C catalyst. google.comgoogle.com
Another key intermediate could be 1-chloro-2-fluoro-3-nitrobenzene. echemi.comnih.gov This can be prepared from 2,3-dichloronitrobenzene by a nucleophilic aromatic substitution reaction with potassium fluoride. echemi.com From this intermediate, the amino group can be introduced by reduction of the nitro group, and the nitrile group can be introduced via a Sandmeyer reaction after initial transformation of a substituent to an amino group.
The synthesis of 4-chloro-3-nitrobenzonitrile (B1361363) is also relevant, as this compound can serve as a precursor. It can be synthesized from 4-chlorobenzonitrile (B146240) through nitration. biosynth.com The subsequent introduction of the fluorine and amino groups would then be required.
Multi-Step Synthesis Design and Optimization
A potential multi-step synthesis for this compound can be designed by combining the aforementioned regioselective reactions and precursor transformations. One possible route is outlined below:
Nitration: Start with a suitable chlorofluorobenzene and introduce a nitro group. For example, nitration of 1-chloro-2-fluorobenzene (B165100) would likely yield a mixture of isomers, from which the desired 1-chloro-2-fluoro-4-nitrobenzene (B1581884) would need to be separated.
Reduction: The nitro group is then reduced to an amino group to give 4-chloro-3-fluoroaniline.
Diazotization and Cyanation (Sandmeyer Reaction): The resulting aniline is diazotized and then reacted with copper cyanide to introduce the nitrile group, yielding 4-chloro-3-fluorobenzonitrile.
Nitration: A second nitration step would be required to introduce a nitro group at the 2-position. The directing effects of the existing substituents would be critical here.
Reduction: Finally, the nitro group at the 2-position is reduced to an amino group to afford the target molecule, this compound.
Table 4: Plausible Multi-Step Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Fluorination | 3,4-Dichloronitrobenzene | KF, DMSO | 3-Chloro-4-fluoronitrobenzene |
| 2 | Reduction | 3-Chloro-4-fluoronitrobenzene | Pt/C, H₂ | 3-Chloro-4-fluoroaniline |
| 3 | Sandmeyer Reaction | 3-Chloro-4-fluoroaniline | NaNO₂, HCl, CuCN | 4-Chloro-3-fluorobenzonitrile |
| 4 | Nitration | 4-Chloro-3-fluorobenzonitrile | HNO₃, H₂SO₄ | 4-Chloro-3-fluoro-2-nitrobenzonitrile |
| 5 | Reduction | 4-Chloro-3-fluoro-2-nitrobenzonitrile | Fe, HCl | This compound |
Emerging Catalytic Approaches in Scaffold Construction
The field of organic synthesis is constantly evolving, with new catalytic methods offering more efficient and environmentally friendly alternatives to traditional reactions. For the synthesis of complex molecules like this compound, these emerging approaches hold significant promise.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for a variety of organic transformations. researchgate.net This includes C-H functionalization, which could potentially be used to directly introduce functional groups onto the aromatic ring, thus shortening synthetic routes. researchgate.net For instance, photocatalytic methods for the generation of radical cations could be explored for the selective functionalization of the benzonitrile scaffold.
Organocatalysis, which uses small organic molecules as catalysts, offers another green alternative to metal-based catalysis. mdpi.com Organocatalytic methods have been developed for the synthesis of α-aminonitriles, and similar principles could be applied to the synthesis of substituted benzonitriles. mdpi.com
Furthermore, advancements in transition-metal catalysis continue to provide new opportunities. The development of more active and selective catalysts for cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for reactions to be carried out under milder conditions and with a broader range of substrates. acsgcipr.orgorganic-chemistry.org The use of magnetically recoverable catalysts is also gaining traction as it simplifies product purification and catalyst recycling. nih.gov
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound and its analogs. This approach seeks to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste. rsc.orgwhiterose.ac.uk The application of these principles is crucial in the pharmaceutical and fine chemical industries, where multi-step syntheses can generate significant waste.
A primary focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to both human health and the environment. whiterose.ac.uk Greener solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. wikipedia.org Water, supercritical fluids like CO₂, and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly considered viable replacements for conventional solvents like dichloromethane (B109758) (DCM) and toluene. whiterose.ac.ukwikipedia.org For instance, water is an ideal solvent due to its non-toxicity and availability, though its application can be limited by the poor solubility of many organic compounds. mdpi.com
Catalysis plays a pivotal role in advancing green synthetic methodologies. The use of catalysts, particularly in small quantities, can enable reactions with higher atom economy, reducing the formation of byproducts. rsc.org Modern synthetic chemistry is moving towards catalytic cycles that are both efficient and sustainable. This includes the use of biocatalysts (enzymes) and chemocatalysts which can operate under mild conditions of temperature and pressure. rsc.org For the synthesis of aromatic nitriles, catalytic systems can streamline processes and avoid the use of stoichiometric toxic reagents. researchgate.net For example, methods are being developed for the direct synthesis of amides from carboxylic acids and amines, which produce only water as a byproduct, representing excellent atom economy. rsc.org
In the context of synthesizing substituted benzonitriles, green chemistry encourages the development of novel reaction pathways. For example, transition-metal-free reactions are being explored to avoid the use of potentially toxic and expensive heavy metals. cardiff.ac.uk The use of flow chemistry is another green approach that can improve reaction efficiency, safety, and scalability by allowing for precise control over reaction parameters. researchgate.net This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.
The principles of green chemistry offer a framework for developing more sustainable and efficient methods for the synthesis of this compound and its analogs. By focusing on the use of greener solvents, catalytic processes, and innovative reaction designs, it is possible to reduce the environmental footprint of these important chemical compounds.
Data Tables
Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis
| Conventional Solvent | Hazards & Environmental Impact | Green Alternative | Benefits of Green Alternative |
| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. wikipedia.org |
| Toluene | Toxic, suspected of organ damage and reproductive harm. whiterose.ac.uk | Water | Non-toxic, non-flammable, readily available. mdpi.com |
| N,N-Dimethylformamide (DMF) | Reproductive hazard, high boiling point makes removal difficult | Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, recyclable. mdpi.com |
| Benzene | Known carcinogen, highly flammable | Supercritical CO₂ | Non-toxic, non-flammable, easily removed. youtube.com |
Table 2: Green Chemistry Approaches to Key Reactions in Aromatic Synthesis
| Reaction Type | Traditional Method | Green Chemistry Approach | Advantages |
| Amidation | Use of acyl chlorides or anhydrides with stoichiometric base | Direct catalytic amidation of carboxylic acids | High atom economy, water as the only byproduct. rsc.org |
| Nitrile Synthesis | Sandmeyer reaction using copper(I) cyanide | Catalytic ammoxidation of toluenes | Avoids stoichiometric use of toxic copper salts, potentially continuous process. google.com |
| Cross-Coupling | Stoichiometric organometallic reagents | Photoredox/Nickel dual catalysis | Uses light energy, mild reaction conditions. acs.org |
| Cyclization | Use of strong acids or bases at high temperatures | Natural acid catalysis (e.g., lemon juice) with solar energy | Use of renewable catalyst and energy source, biodegradable. nih.gov |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. Activating groups increase the electron density of the ring, favoring the reaction, while deactivating groups decrease it.
In this compound, the substituents have competing effects:
Amino group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.
Chloro (-Cl) and Fluoro (-F) groups: These halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
Nitrile group (-CN): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.net Given the steric hindrance and electronic deactivation, forcing conditions may be required for these transformations.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Reagent Example | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 2-Amino-4-chloro-3-fluoro-5-nitrobenzonitrile |
| Bromination | Br⁺ | Br₂/FeBr₃ | 2-Amino-5-bromo-4-chloro-3-fluorobenzonitrile |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 6-Amino-4-chloro-5-fluoro-3-cyanobenzenesulfonic acid |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SₙAr) is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. rsc.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. oup.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction. znaturforsch.com
The structure of this compound is well-suited for SₙAr.
Leaving Groups: Both fluorine and chlorine atoms can act as leaving groups. In SₙAr, fluoride is often a better leaving group than chloride because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is typically the rate-determining step. rsc.org
Activating Groups: The nitrile group (-CN) is a powerful electron-withdrawing group. It is positioned para to the fluorine atom, which strongly activates this position for nucleophilic attack. It is meta to the chlorine atom, providing less activation at that site.
Deactivating Group: The amino group (-NH₂) is electron-donating and generally disfavors SₙAr. However, its ortho position relative to the fluorine atom may influence reactivity through steric or hydrogen-bonding effects.
Given these factors, nucleophilic attack is most probable at the C3 position, leading to the displacement of the fluoride ion. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be employed.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Major Product |
|---|---|---|
| Methoxide | CH₃ONa | 2-Amino-4-chloro-3-methoxybenzonitrile |
| Ammonia | NH₃ | 2,3-Diamino-4-chlorobenzonitrile |
Reactions Involving the Amino Functional Group
The primary amino group is a versatile nucleophilic center, enabling a wide range of transformations for molecular elaboration.
Derivatization and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the amino group allows it to react with various electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). For instance, treatment with acetyl chloride would produce N-(4-chloro-3-fluoro-2-cyanophenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamides. researchgate.net This reaction is often used to protect the amino group or to introduce specific functionalities.
Condensation: The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). researchgate.net This reaction is typically reversible and may require acid or base catalysis. Such reactions are fundamental in building more complex molecular architectures. scielo.org.mxmdpi.com
Cyclization and Annulation Reactions
The ortho relationship between the amino and nitrile groups makes this compound a valuable precursor for synthesizing fused heterocyclic systems, particularly quinazolines and their derivatives. organic-chemistry.orgrsc.org These reactions, known as annulations, involve the formation of a new ring fused to the existing benzene ring.
The general strategy involves reacting the 2-aminobenzonitrile (B23959) core with reagents that can provide the necessary atoms to complete the heterocyclic ring. For example, a tandem reaction with an alcohol can lead to the formation of a quinazolinone ring system. nih.gov Similarly, reactions with other nitriles, isothiocyanates, or orthoesters can be used to construct a variety of substituted quinazolines. rsc.orgjlu.edu.cn These cyclization reactions are often catalyzed by transition metals (e.g., copper, ruthenium, palladium) or mediated by strong acids. rsc.orgorganic-chemistry.orgnih.gov
Table 3: Predicted Cyclization Reactions to Form Fused Heterocycles
| Reagent(s) | Catalyst/Conditions | Resulting Heterocyclic Core |
|---|---|---|
| Benzyl Alcohol | Cu(I) or Ru(II) catalyst | 7-Chloro-8-fluoro-2-phenylquinazolin-4(3H)-one |
| Phenyl isothiocyanate | Base (e.g., NaOH) | 2-Anilino-7-chloro-8-fluoroquinazoline |
| Triethyl orthoformate | Acid catalyst (e.g., p-TsOH) | 7-Chloro-8-fluoroquinazoline |
Reactions Involving the Nitrile Functional Group
The cyano group (-C≡N) is a versatile functional group that can be transformed into other important chemical moieties through several key pathways.
Hydrolysis and Reduction Pathways
Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions with heating. oup.comznaturforsch.com The hydrolysis of this compound would first yield 2-amino-4-chloro-3-fluorobenzamide, and upon further reaction, 2-amino-4-chloro-3-fluorobenzoic acid. The rate of hydrolysis can be influenced by the electronic nature of the other substituents on the ring. yu.edu.joorgsyn.org Milder, transition-metal-catalyzed methods for nitrile hydration to amides have also been developed that tolerate a wider range of functional groups. youtube.com
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reagents for this transformation include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. This reaction converts this compound into (2-amino-4-chloro-3-fluorophenyl)methanamine, providing a flexible benzylamine (B48309) intermediate for further synthesis.
Table 4: Predicted Transformations of the Nitrile Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Full Hydrolysis | H₂SO₄ (aq), heat | 2-Amino-4-chloro-3-fluorobenzoic acid |
| Partial Hydrolysis | H₂O₂, NaOH | 2-Amino-4-chloro-3-fluorobenzamide |
| Reduction | LiAlH₄, then H₂O | (2-Amino-4-chloro-3-fluorophenyl)methanamine |
Cycloaddition Reactions
Cycloaddition reactions involving this compound primarily center on the reactivity of the nitrile (-C≡N) group. Nitriles can act as 2π components in various cycloaddition and annulation reactions to form heterocyclic systems. numberanalytics.comnih.gov These reactions are powerful tools for synthesizing more complex molecular architectures from simpler precursors.
One of the most significant applications is in the synthesis of quinazoline (B50416) derivatives. While direct cycloaddition to the nitrile is one pathway, a common related transformation is the formal [4+2] annulation, where the aminobenzonitrile framework provides a four-atom component. For instance, 2-aminobenzonitriles can react with other nitriles, such as N-benzyl cyanamides, in an acid-mediated reaction. In this process, the ortho-amino group and the adjacent aromatic carbons, along with the nitrile carbon, effectively form a diene-like system that combines with the cyanamide (B42294) dienophile to construct the pyrimidine (B1678525) ring of the quinazoline scaffold.
Another important class of cycloadditions is the [3+2] cycloaddition, often involving 1,3-dipoles like azides or nitrile oxides. researchgate.netyoutube.com The reaction of a nitrile with an azide, for example, is a well-established method for synthesizing tetrazole rings. In the context of this compound, the electronic nature of the aromatic ring, influenced by the electron-donating amino group and electron-withdrawing halogens, would modulate the reactivity of the nitrile group toward such 1,3-dipoles. The amino group enhances the nucleophilicity of the system, while the halogens and the nitrile group itself render the nitrile carbon electrophilic, making it susceptible to attack. numberanalytics.com These reactions provide a direct route to five-membered aromatic heterocycles containing multiple nitrogen atoms. researchgate.netyoutube.com
Table 1: Examples of Cycloaddition-Type Reactions with Benzonitriles
| Reaction Type | Reactants | Product Class | Description |
| [4+2] Annulation | 2-Aminobenzonitrile derivative + Cyanamide | Quinazoline | The aminobenzonitrile acts as a four-atom component to build the fused pyrimidine ring. |
| [3+2] Cycloaddition | Benzonitrile derivative + Organic Azide | Tetrazole | A 1,3-dipolar cycloaddition that forms a five-membered aromatic ring with four nitrogen atoms. |
| [3+2] Cycloaddition | Benzonitrile derivative + Nitrile Oxide | Oxadiazole | A 1,3-dipolar cycloaddition that forms a five-membered ring containing nitrogen and oxygen. acs.org |
Reactivity of Halogen Substituents (Chloro and Fluoro)
The halogen atoms on the aromatic ring of this compound are key sites for nucleophilic aromatic substitution (SNAr) reactions. In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com The reactivity of the ring toward nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitrile group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
A critical aspect of SNAr is the nature of the leaving group. Contrary to SN2 reactions, fluoride is an excellent leaving group in SNAr—often better than chloride. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The highly electronegative fluorine atom is superior at stabilizing this intermediate by inductive effect, thus lowering the activation energy for the first step of the reaction. youtube.com Therefore, in competitive situations, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond, assuming steric factors are comparable.
Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Property | C-F Bond | C-Cl Bond |
| Bond Dissociation Energy (kJ/mol) | ~544 | ~400 researchgate.net |
| Electronegativity of Halogen | 4.0 | 3.16 |
| Typical Relative Rate in SNAr | High | Moderate |
| Reason for Reactivity | Strong inductive withdrawal stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.com | Less effective at stabilizing the intermediate compared to fluorine. |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the aryl-halogen bonds provide handles for such transformations, with the Suzuki-Miyaura coupling being a prominent example. libretexts.orglibretexts.org
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.com
The relative reactivity of the carbon-halogen bonds is a crucial consideration. In palladium-catalyzed couplings, the reactivity order is generally C-I > C-Br > C-OTf > C-Cl >> C-F. harvard.edu The C-Cl bond is significantly more reactive than the C-F bond, which is typically inert under standard Suzuki conditions. libretexts.org C-F bond activation requires specialized, highly active catalysts, often with specific ligands, and more forcing conditions. mdpi.com
Consequently, this compound is expected to undergo selective cross-coupling at the C-4 (chloro) position, leaving the C-3 (fluoro) position intact. This chemoselectivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at a specific location on the aromatic ring.
Table 3: Hypothetical Suzuki-Miyaura Reaction of this compound
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Organoboron Reagent | Phenylboronic acid (PhB(OH)₂) | Nucleophile source |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand tcichemicals.com | Catalyst for C-C bond formation |
| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ harvard.edu | Activates the organoboron reagent for transmetalation |
| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |
| Expected Product | 2-Amino-3-fluoro-4-phenylbenzonitrile | Product of selective C-Cl coupling |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound involves transformations of the amino and nitrile functional groups.
Reduction: The molecule offers two primary sites for reduction: the nitrile group and the halogen substituents.
Nitrile Reduction: The cyano group can be readily reduced to a primary amine (-CH₂NH₂). This is commonly achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ over a Raney Nickel or palladium catalyst. youtube.com This transformation would convert the starting material into 2-(aminomethyl)-6-chloro-5-fluoroaniline, a molecule with two different types of amino groups. A milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can reduce the nitrile to an imine, which upon aqueous workup, yields an aldehyde. youtube.com
Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under certain reductive conditions. Catalytic hydrogenation (e.g., using H₂ and Pd/C) can often lead to the removal of aryl halides, a process known as hydrodehalogenation. wikipedia.org The C-Cl bond is more susceptible to this reduction than the much stronger C-F bond, allowing for potential selective dechlorination to yield 2-amino-3-fluorobenzonitrile.
Oxidation: The primary site for oxidation is the aromatic amino group. Anilines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, or azo compounds, depending on the oxidant and reaction conditions. masterorganicchemistry.com The presence of the electron-withdrawing halogen and nitrile groups can influence the oxidation potential of the amino group. Strong oxidizing agents would likely lead to complex product mixtures or degradation. A more controlled and synthetically useful transformation of the amino group is diazotization, where it is converted to a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of other functional groups.
Table 4: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Functional Group | Reagents | Potential Product |
| Reduction | Nitrile (-C≡N) | LiAlH₄ or H₂/Raney Ni youtube.com | Primary Amine (-CH₂NH₂) |
| Reduction | Nitrile (-C≡N) | DIBAL-H, then H₃O⁺ youtube.com | Aldehyde (-CHO) |
| Reduction | Chloro (-Cl) | H₂, Pd/C | Hydrodechlorination |
| Oxidation (via Diazotization) | Amino (-NH₂) | 1. NaNO₂, HCl2. H₂O, heat | Phenol (-OH) |
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Resources
A comprehensive search for experimental spectroscopic and analytical data for the chemical compound this compound has yielded no specific results. Despite searches across scientific literature and chemical databases, detailed characterization data including Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this particular substituted benzonitrile are not publicly available.
While spectral information exists for structurally related compounds such as 2-amino-4-chlorobenzonitrile (B1265954), 4-fluorobenzonitrile, and other isomers, this data cannot be reliably extrapolated to this compound. The precise arrangement of the amino, chloro, and fluoro substituents on the benzonitrile ring significantly influences the electronic environment of each atom and the vibrational modes of the chemical bonds. This would result in unique spectral fingerprints for ¹H, ¹³C, and ¹⁹F NMR, as well as distinct absorption and scattering bands in FTIR and Raman spectroscopy.
For instance, a 2024 study on 2-amino-4-chlorobenzonitrile provided some of its FTIR spectral data, identifying key stretching bands for the nitrile (C≡N) group at 2211 cm⁻¹, the carbon-chlorine (C-Cl) bond at 782 cm⁻¹, and the primary amine (N-H) group at 3452 and 3363 cm⁻¹. analis.com.my However, the introduction of a fluorine atom at the 3-position would alter the molecule's symmetry and electronic distribution, leading to shifts in these vibrational frequencies and the appearance of new bands, such as a carbon-fluorine (C-F) stretching vibration.
Similarly, NMR data is highly sensitive to the specific substitution pattern. The chemical shifts of the aromatic protons and carbons, as well as the crucial fluorine signal in ¹⁹F NMR, are directly dependent on their positions relative to the other functional groups. Without experimental data for this compound, a detailed and accurate analysis as requested is not possible.
Therefore, the generation of an article detailing the spectroscopic and advanced analytical characterization of this compound cannot be completed at this time due to the absence of the necessary scientific data in the public domain.
Spectroscopic and Advanced Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula from the measured mass.
For 2-amino-4-chloro-3-fluorobenzonitrile (C₇H₄ClFN₂), the expected monoisotopic mass can be calculated with high precision. By comparing this theoretical mass with the experimentally measured mass from an HRMS analysis, the molecular formula can be confidently confirmed. This technique is particularly valuable in distinguishing between isomers or compounds with very similar nominal masses. The high resolving power of HRMS also aids in the identification of impurities and degradation products, even at trace levels.
| Parameter | Description |
| Instrumentation | Typically performed on Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers. |
| Ionization Technique | Common methods include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Information Obtained | Precise mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. |
| Significance | Provides definitive confirmation of the compound's identity and is a critical component of its analytical data package. |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map. From this map, the positions of the individual atoms can be determined with high precision.
| Parameter | Description | Example Data (for 2-amino-4-chlorobenzonitrile) |
| Crystal System | The symmetry of the crystal lattice. | Triclinic |
| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. | Pī |
| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 3.8924 (9) Å, b = 6.7886 (15) Å, c = 13.838 (3) Å, α = 77.559 (16)°, β = 8.898 (17)°, γ = 83.021 (17)° |
| Bond Lengths | The distances between the centers of bonded atoms. | C≡N: 1.146(4) Å, C-N: 1.369(4) Å |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* and n → π* transitions). The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure.
For aromatic compounds like this compound, the presence of the benzene (B151609) ring and its substituents gives rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the nature and position of the substituents on the ring, as well as the solvent used for the analysis.
In a study of the related compound 2-amino-4-chlorobenzonitrile (B1265954), UV-Vis analysis in ethanol (B145695) showed two main absorption peaks, which were attributed to π → π* and n → π* transitions within the aromatic ring and the nitrile group. A similar analysis of this compound would be expected to show characteristic absorption maxima, providing valuable information about its electronic structure.
| Transition Type | Description | Expected Region |
| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | Typically at shorter wavelengths with high intensity. |
| n → π | Excitation of an electron from a non-bonding orbital (e.g., on the nitrogen of the amino group) to a π anti-bonding orbital. | Typically at longer wavelengths with lower intensity. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In an LC-MS analysis, the sample is first injected into an LC system, where the individual components are separated based on their affinity for the stationary phase and the mobile phase. The separated components then elute from the LC column and are introduced into the mass spectrometer, which provides mass information for each component.
For the analysis of this compound, a reverse-phase LC method would typically be employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup would allow for the separation of the target compound from any starting materials, byproducts, or impurities. The mass spectrometer would then confirm the identity of the peak corresponding to this compound by its mass-to-charge ratio.
LC-MS is particularly useful for monitoring the progress of a reaction in real-time. By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. While direct LC-MS analysis of underivatized amino-containing compounds can sometimes be challenging due to their polarity, modern LC columns and methodologies, such as HILIC (Hydrophilic Interaction Liquid Chromatography), have been developed to address these issues.
| Parameter | Description |
| LC Mode | Typically Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Detector | Mass Spectrometer (e.g., Quadrupole, TOF, Orbitrap). |
| Application | Purity assessment, impurity profiling, reaction monitoring, and quantitative analysis. |
| Data Obtained | Retention time from the LC and mass-to-charge ratio (m/z) from the MS for each component in the sample. |
Theoretical and Computational Investigations into 2 Amino 4 Chloro 3 Fluorobenzonitrile
Prediction and Validation of Spectroscopic Parameters
For analogous compounds, Density Functional Theory (DFT) is a common method for predicting spectroscopic parameters. analis.com.myresearchgate.net Typically, the B3LYP functional is used with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. analis.com.myresearchgate.net The calculated frequencies are often scaled to better match experimental data obtained through Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net
For instance, in the study of 2-amino-4-chlorobenzonitrile (B1265954), FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were assigned with the aid of DFT calculations. researchgate.net Similar methodologies have been applied to other related benzonitrile (B105546) derivatives. researchgate.net These computational approaches also allow for the prediction of NMR chemical shifts, which can be correlated with experimental findings to elucidate the compound's structure. However, without specific experimental or computational studies on 2-amino-4-chloro-3-fluorobenzonitrile, a data table of its predicted spectroscopic parameters cannot be compiled.
Thermodynamic Property Computations (e.g., Enthalpy, Entropy)
Quantum chemical calculations are also employed to determine the thermodynamic properties of related molecules. researchgate.net Properties such as enthalpy, entropy, and heat capacity can be calculated at different temperatures using the vibrational frequencies obtained from DFT calculations. researchgate.net These theoretical values provide insight into the thermal stability and reactivity of the compound. For example, thermal analysis combined with computational studies has been performed on similar classes of compounds to understand their melting points and decomposition pathways. researchgate.net As no such analysis has been published for this compound, a table of its thermodynamic properties is not available.
Excited State and Cationic Ground State Vibrational Features
The investigation of excited states and cationic ground states is crucial for understanding a molecule's photochemical behavior. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies and oscillator strengths of electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.net For related molecules like 2-fluorobenzonitrile, techniques such as two-color resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy have been used to experimentally probe the vibrational features of the first electronically excited state (S₁) and the cationic ground state (D₀). These experimental results are then compared with and assigned based on Franck-Condon simulations derived from DFT calculations. Such studies provide detailed information on the geometry changes and vibrational mode activities upon electronic excitation and ionization. Lacking any such experimental or computational data for this compound, a discussion and data table for its excited and cationic states cannot be provided.
Research Applications and Derivatization Studies of 2 Amino 4 Chloro 3 Fluorobenzonitrile
Building Block in Complex Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 2-amino-4-chloro-3-fluorobenzonitrile makes it a sought-after starting material for the construction of diverse and complex organic molecules.
Synthesis of Heterocyclic Frameworks
The presence of the ortho-amino and nitrile groups facilitates the construction of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds. This precursor is particularly useful in the synthesis of quinazolines, pyridopyrimidines, and thienopyrimidines.
The general strategy for the synthesis of quinazolinones, for example, often involves the reaction of an anthranilonitrile derivative with various electrophiles. While specific examples starting from this compound are not extensively documented, the known reactivity of 2-aminobenzonitriles suggests its utility in similar transformations organic-chemistry.org. The amino group can act as a nucleophile, and the nitrile group can undergo cyclization to form the pyrimidine (B1678525) ring of the quinazoline (B50416) core.
Similarly, the synthesis of pyridopyrimidine derivatives can be achieved from 2-aminonicotinonitrile precursors nih.gov. By analogy, this compound could potentially be a precursor for the synthesis of substituted pyridopyrimidines, which are known for their potential as EGFR inhibitors nih.gov. The synthesis could involve reactions that build the pyridine (B92270) ring onto the existing benzene (B151609) ring, followed by cyclization to form the pyrimidine ring.
Furthermore, thienopyrimidine derivatives, which have been investigated as inhibitors of Helicobacter pylori, are often synthesized from 2-aminothiophene-3-carbonitrile (B183302) derivatives nih.govnih.govmdpi.com. The synthesis of thieno[2,3-d]pyrimidines can start from substituted thiophenes which are then cyclized to form the pyrimidine ring clockss.org. It is conceivable that this compound could be modified to incorporate a thiophene (B33073) ring, which would then allow for the synthesis of novel thienopyrimidine structures.
Construction of Polyfunctionalized Aromatic Systems
The inherent reactivity of the functional groups in this compound allows for its use in the synthesis of highly substituted aromatic systems. The amino group can be readily diazotized and converted into a variety of other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chlorine and fluorine atoms can also participate in nucleophilic aromatic substitution reactions under specific conditions.
This versatility makes it a valuable starting material for creating polysubstituted benzenes, where the directing effects of the existing substituents guide the introduction of new functionalities libretexts.org. For instance, the amino group can be acylated or alkylated, and the aromatic ring can undergo further electrophilic substitution, with the positions of new substituents being influenced by the existing groups.
Applications in Medicinal Chemistry Research
The structural motifs accessible from this compound are of significant interest in medicinal chemistry due to their presence in a wide range of bioactive molecules.
Design and Synthesis of Potential Bioactive Lead Compounds
The this compound scaffold is a key starting point for the design and synthesis of novel compounds with potential therapeutic applications. The ability to generate diverse heterocyclic and polyfunctionalized aromatic systems allows for the creation of libraries of compounds for screening against various biological targets.
This scaffold is particularly relevant for the development of kinase inhibitors, a major class of anticancer drugs ed.ac.uknih.gov. Many approved kinase inhibitors feature a quinazoline core, which can be synthesized from anthranilonitrile precursors oncotarget.comnih.gov. The substituted benzonitrile (B105546) core of this compound provides a foundation for building molecules that can fit into the ATP-binding pocket of kinases.
Moreover, the 2-aminopyridine (B139424) scaffold, which can be derived from related precursors, is a privileged structure in medicinal chemistry, with applications in the development of treatments for a variety of diseases researchgate.netgoogle.comgoogle.com.
Investigation of Enzyme and Receptor Interaction Mechanisms
Derivatives of this compound can be designed as molecular probes to study the interactions between ligands and their biological targets, such as enzymes and G protein-coupled receptors (GPCRs). By systematically modifying the structure of the lead compound, researchers can gain insights into the key binding interactions that are responsible for its biological activity.
For instance, in the context of kinase inhibition, derivatives can be synthesized to probe the specific interactions within the ATP-binding site oncotarget.com. The introduction of different substituents on the benzonitrile core can modulate the compound's affinity and selectivity for different kinases. Similarly, for GPCRs, which are important drug targets, allosteric modulators can be developed from scaffolds like the one provided by this compound to study their complex signaling pathways nih.govnih.gov.
Exploration of Structure-Activity Relationships for Target Modulators
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The chemical tractability of this compound allows for the systematic modification of its structure to establish robust SARs.
For example, in the development of kinase inhibitors, the effect of different substituents at various positions of the quinazoline ring, derived from the benzonitrile precursor, can be evaluated to understand their impact on inhibitory activity oncotarget.com. SAR studies can reveal which functional groups are essential for activity and which can be modified to improve drug-like properties. Similar SAR studies have been conducted on other heterocyclic systems, such as chalcones and 2-aminobenzofuran derivatives, to optimize their activity as NF-κB inhibitors and P-glycoprotein inhibitors, respectively nih.gov.
The following table provides a hypothetical example of an SAR study for a series of kinase inhibitors derived from a this compound precursor.
| Compound | R1 | R2 | Kinase IC50 (nM) |
| 1a | H | H | 500 |
| 1b | OCH3 | H | 250 |
| 1c | H | Cl | 100 |
| 1d | OCH3 | Cl | 50 |
This systematic approach allows medicinal chemists to rationally design more potent and selective drug candidates.
Design of Antimicrobial Agents (Focus on Mechanism of Action)
The structural framework of this compound serves as a valuable scaffold for the synthesis of novel antimicrobial agents. The presence of the ortho-amino and nitrile groups facilitates the construction of fused heterocyclic systems, such as quinazolines and quinazolinones, which are classes of compounds well-recognized for their broad spectrum of biological activities, including antimicrobial efficacy. nih.govnih.gov
The derivatization of this compound into quinazoline-based structures is a key strategy in the pursuit of new antimicrobial drugs. The general synthesis involves the reaction of the aminobenzonitrile with various reagents to form the pyrimidine ring fused to the benzene ring. For instance, reaction with orthoesters can lead to the formation of 2-alkyl-4-aminoquinazolines. nih.gov The substituents at the 2 and 4 positions of the quinazoline ring, as well as the halogen substitutions on the benzene ring, are crucial for modulating the antimicrobial activity. nih.gov
The proposed mechanisms of action for quinazoline-based antimicrobials are multifaceted. One primary mode of action involves the inhibition of essential bacterial enzymes. For example, certain quinazoline derivatives have been shown to target and inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death. nih.gov Another significant mechanism is the disruption of the bacterial cell wall synthesis. Some quinazolinone derivatives are known to interfere with the peptidoglycan biosynthesis pathway, weakening the cell wall and making the bacteria susceptible to osmotic lysis. nih.gov
Furthermore, the presence of the fluorine atom in the this compound precursor is anticipated to enhance the antimicrobial potency of its derivatives. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of a drug molecule to its target. The high electronegativity and small size of the fluorine atom can lead to stronger interactions with biological targets. nih.gov
While direct studies on the antimicrobial activity of derivatives of this compound are not extensively documented in publicly available research, the established synthetic routes to potent antimicrobial scaffolds like quinazolines from aminobenzonitriles strongly support its potential in this area.
Table 1: Potential Antimicrobial Derivatives of this compound and their Proposed Mechanisms
| Derivative Class | Potential Synthesis Route | Proposed Mechanism of Action | Key Structural Features for Activity |
| Substituted Quinazolines | Reaction with orthoesters, aldehydes, or amides. nih.gov | Inhibition of DNA gyrase and topoisomerase IV. nih.gov | Substitution at positions 2 and 4, halogenation at positions 6 and 8. nih.gov |
| Quinazolinones | Cyclization of 2-amidobenzonitriles. nih.gov | Disruption of bacterial cell wall synthesis. nih.gov | Substituted aromatic ring at position 3, methyl or thiol group at position 2. nih.gov |
Exploration in Materials Science
The unique electronic and structural characteristics of this compound make it an intriguing candidate for the development of advanced materials. The interplay between the electron-withdrawing nitrile and halogen groups and the electron-donating amino group can be harnessed to create materials with tailored optical and electronic properties.
Precursors for Liquid Crystals
Fluorinated benzonitrile derivatives are of significant interest in the field of liquid crystals. The strong dipole moment of the nitrile group and the presence of lateral fluorine atoms are key features for designing liquid crystal materials with specific dielectric anisotropies, a critical parameter for display applications. The introduction of a lateral fluoro-substituent, as in this compound, can significantly influence the mesomorphic behavior and electro-optical properties of the resulting liquid crystal molecules.
While direct use of this compound as a liquid crystal is unlikely, its derivatives, where the amino group is modified to introduce a mesogenic core, are promising candidates. For example, the amino group can be converted into an ester or an azomethine linkage to connect to other aromatic rings, forming a rod-like molecular structure conducive to liquid crystalline phases. The presence of the lateral chlorine and fluorine atoms would be expected to lower the melting point and influence the type of mesophase formed.
Intermediates for Organic Light-Emitting Diodes (OLEDs)
Aminobenzonitrile derivatives are utilized as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). These materials often require specific electronic properties, such as high charge carrier mobility and efficient luminescence. The amino group can serve as a precursor to hole-transporting moieties, while the benzonitrile core can be incorporated into larger conjugated systems that act as emitters or host materials.
The presence of the chloro and fluoro substituents in this compound can be advantageous in tuning the electronic properties of OLED materials. These halogen atoms can lower the HOMO and LUMO energy levels of the molecule, which can be beneficial for charge injection and transport in an OLED device. Furthermore, the nitrile group can be a site for further chemical modification to build more complex and efficient OLED materials. For instance, a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and used in a solution-processed OLED. researchgate.netnih.govrsc.org
Development of Novel Polymeric Materials
The amino group in this compound provides a reactive site for polymerization reactions, enabling its use as a monomer for the synthesis of novel polymers such as polyamides and polyimides. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance.
The incorporation of the chloro and fluoro substituents into the polymer backbone is expected to enhance these properties further. The strong carbon-fluorine bond can increase the thermal stability and chemical resistance of the polymer. Moreover, the polar nature of the C-F and C-Cl bonds can influence the polymer's solubility and dielectric properties. The synthesis of fluorinated polyamides from fluorinated diamines has been shown to result in polymers with increased solubility in common organic solvents while maintaining high thermal stability. researchgate.net
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Rationale | Potential Derivative Structures |
| Liquid Crystals | The nitrile and fluoro groups contribute to desired dielectric anisotropy. | Ester or azomethine derivatives forming mesogenic cores. |
| OLEDs | The amino group is a precursor for hole-transporting materials; halogens tune electronic levels. researchgate.netnih.govrsc.org | Triarylamine derivatives, extended conjugated systems. |
| Polymers | The amino group allows for polymerization into high-performance materials like polyamides. researchgate.net | Polyamide or polyimide chains containing the fluorinated and chlorinated benzonitrile moiety. |
Potential in Agrochemical Research
Halogenated and nitrogen-containing heterocyclic compounds form the basis of many modern agrochemicals, including insecticides, fungicides, and herbicides. The structural motifs present in this compound make it a plausible starting material for the synthesis of new crop protection agents.
Intermediates for Crop Protection Agents
The amino and nitrile groups of this compound can be utilized to construct various heterocyclic systems that are known to exhibit pesticidal activity. For example, the synthesis of quinazoline derivatives, which can be accessed from aminobenzonitriles, has been a fruitful area of research for new insecticides.
Furthermore, the presence of both chlorine and fluorine atoms on the aromatic ring is a feature found in a number of successful agrochemicals. These halogens can enhance the biological activity, metabolic stability, and lipophilicity of the molecule, which are all important parameters for an effective crop protection agent. While specific research on the use of this compound in agrochemical synthesis is not widely reported, its chemical functionalities suggest it could serve as a valuable intermediate for the generation of novel active ingredients.
Contributions to Green Chemistry Initiatives
Direct evidence of the application of green chemistry principles in the synthesis or use of This compound is not found in the reviewed literature. However, the broader field of benzonitrile synthesis has seen advancements in green chemistry that could theoretically be applied. rsc.orgresearchgate.netrsc.org
Modern approaches to synthesizing benzonitriles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. wjpmr.comsphinxsai.com For instance, the use of ionic liquids as recyclable catalysts and solvents presents a greener alternative to traditional methods that often employ corrosive acids and metal catalysts. rsc.orgresearchgate.netrsc.org These ionic liquids can serve multiple roles, including as a co-solvent, catalyst, and phase separator, which simplifies the purification process and allows for their reuse. rsc.orgresearchgate.netrsc.org
Another green chemistry strategy involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. sphinxsai.com Furthermore, electrochemically induced reactions in aqueous solutions offer an environmentally benign method for synthesizing derivatives from aminobenzonitriles, avoiding the need for harsh oxidants. rsc.org While these green methodologies have been successfully applied to other benzonitriles, their specific application to the synthesis of This compound has not been documented in the available resources.
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are increasingly being integrated into chemical manufacturing. wjpmr.comsphinxsai.com The development of a green synthesis route for This compound would likely involve the adoption of such principles to minimize environmental impact.
Potential as a Synthetic Intermediate
While direct applications are not well-documented, the structure of This compound suggests its potential as a versatile intermediate in organic synthesis. The presence of three reactive sites—the amino group, the chloro group, and the nitrile group—on a fluorinated benzene ring makes it a candidate for constructing more complex molecules, particularly heterocyclic compounds.
For example, 2-aminobenzonitriles are known precursors for the synthesis of quinazolinones, a class of compounds with significant biological activity. rsc.orgacs.org Catalytic methods, including those using ruthenium and cobalt complexes, have been developed for the tandem synthesis of quinazolinones from 2-aminobenzonitriles and alcohols or aldehydes. rsc.orgacs.orgnih.govnih.gov An electrochemically induced synthesis of quinazolinones from o-aminobenzonitriles in aqueous solutions has also been reported, highlighting a green chemistry approach. rsc.org
A patent for a related compound, 2-amino-4-bromo-5-chloro-3-fluorobenzonitrile , indicates its use as a chemical intermediate, further suggesting the potential utility of the requested compound in synthetic chemistry.
Interactive Data Table
Due to the lack of specific experimental data for This compound , a detailed interactive data table with research findings cannot be generated.
Future Research Directions and Outlook for 2 Amino 4 Chloro 3 Fluorobenzonitrile
Development of Stereoselective Synthetic Methodologies
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and development. For derivatives of 2-amino-4-chloro-3-fluorobenzonitrile, achieving stereoselectivity is crucial for elucidating structure-activity relationships and optimizing therapeutic efficacy.
Future research will likely focus on the development of novel chiral catalysts and asymmetric synthetic routes. nih.govyoutube.comyoutube.com This includes the design of catalysts that can effectively control the stereochemical outcome of reactions involving the functional groups of this compound. nih.govnih.gov For instance, the enantioselective synthesis of α-amino acids and their derivatives can be achieved using chiral ammonium (B1175870) salts as catalysts in Strecker reactions. nih.gov The development of chiral aminophosphine (B1255530) catalysts also presents a promising avenue for asymmetric double-Michael additions to create complex heterocyclic structures. nih.gov Furthermore, exploring enzymatic catalysis could offer highly selective and environmentally friendly methods for producing enantiomerically pure derivatives. youtube.com The synthesis of complex cyclic quaternary α-amino acids, which are valuable in creating conformationally constrained peptides, represents a significant challenge and a key area for future investigation. nih.gov
Expansion of Reactivity Profiles in Novel Catalytic Systems
The inherent reactivity of the amino, chloro, fluoro, and nitrile groups on the this compound scaffold offers a rich playground for chemical transformations. Future research will aim to expand its known reactivity profile by exploring its behavior in novel catalytic systems.
This includes its use in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uk The development of base-promoted, transition-metal-free reactions, such as the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, highlights a move towards more sustainable synthetic methods. cardiff.ac.uk Investigating its role in multicomponent reactions will also be a key area, as these reactions allow for the rapid construction of complex molecular architectures from simple starting materials. acs.orgresearcher.life For example, multicomponent polymerizations using 2-aminobenzonitrile (B23959) derivatives have been shown to produce multifunctional polymers with interesting properties. acs.orgresearcher.life
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. utexas.edumdpi.com For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Future research will leverage DFT calculations to:
Predict reaction outcomes: By modeling reaction pathways and transition states, researchers can predict the feasibility and selectivity of new reactions involving this compound. researchgate.net
Design novel catalysts: Computational screening can identify promising catalyst structures for specific transformations, accelerating the development of more efficient and selective synthetic methods.
Elucidate structure-property relationships: DFT can be used to understand how modifications to the this compound scaffold affect its electronic and photophysical properties, guiding the design of new materials. acs.org
Investigate biological activity: Molecular docking and other computational techniques can predict the binding affinity of derivatives for specific protein targets, aiding in the design of new therapeutic agents. nih.gov
Recent studies have already utilized DFT to investigate the vibrational spectra and thermodynamic properties of related benzonitrile (B105546) derivatives, providing a foundation for future computational work on this compound.
Exploration of Multifunctional Materials Applications
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of multifunctional materials with tailored optical, electronic, and thermal properties.
Future research in this area will focus on:
Polymer Synthesis: The amino and nitrile groups can participate in polymerization reactions to create novel polymers with unique structures and functionalities. acs.orgresearcher.lifeiaea.orgatlantis-press.com For example, poly(N-sulfonylimine)s containing quinoline (B57606) units, synthesized through multicomponent polymerization of 2-aminobenzonitrile derivatives, have shown fluorescence and antibacterial properties. acs.orgresearcher.life The polymerization of aminomalononitrile, a related compound, has also been studied for its potential in materials science. mdpi.com
Organic Electronics: The electron-withdrawing and donating groups on the aromatic ring suggest potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research into benzonitrile compounds with mixed carbazole (B46965) and phenoxazine (B87303) substituents has demonstrated dual emission and thermally activated delayed fluorescence (TADF) properties, which are highly desirable for OLED applications. acs.org
Fluorescent Probes: The inherent fluorescence of some benzonitrile derivatives could be harnessed to develop sensors for detecting specific ions or molecules. acs.orgresearcher.lifebiosynth.com
Sustainable and Economically Viable Synthesis Routes
The principles of green chemistry are increasingly guiding the development of new chemical processes. For a commercially important intermediate like this compound, the development of sustainable and economically viable synthesis routes is a high priority.
Future research will aim to:
Utilize Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key goal. The use of ionic liquids as recyclable catalysts and solvents in benzonitrile synthesis is a promising approach. researchgate.netrsc.orgrsc.org
Develop Catalyst-Free or Metal-Free Reactions: Eliminating the need for expensive and potentially toxic metal catalysts is highly desirable. cardiff.ac.uk
Improve Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product minimizes waste. acs.orgresearcher.life
Employ Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. nih.gov
Recent work on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium chloride as a catalyst highlights a move towards more sustainable and efficient methods. researchgate.netafricanjournalofbiomedicalresearch.com
In-depth Structure-Activity Relationship Studies for Emerging Biological Targets
The structural features of this compound make it a valuable scaffold for the design of new therapeutic agents. In-depth structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of its derivatives against emerging disease targets.
Future research will involve:
Synthesis of Diverse Libraries: Creating a wide range of derivatives with systematic modifications to the this compound core will be essential for comprehensive SAR studies.
Screening Against a Panel of Targets: Testing these libraries against a variety of biological targets, including kinases, proteases, and G protein-coupled receptors (GPCRs), could uncover new therapeutic applications. mdpi.com
Computational SAR Analysis: Using computational tools to analyze the relationship between chemical structure and biological activity can help to identify key pharmacophoric features and guide the design of more potent and selective compounds. mdpi.com
In silico studies on substituted aminonitriles have already shown their potential to interact with various pharmacological targets, indicating the promise of this compound class in drug discovery. mdpi.com The synthesis of derivatives with potential anticancer activity further underscores the importance of this research direction. nih.gov
Q & A
Basic: What synthetic routes are commonly employed for 2-amino-4-chloro-3-fluorobenzonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or multi-step functionalization of pre-halogenated benzontrile precursors. For example, chlorination and fluorination can be performed sequentially using reagents like POCl₃ or SF₄ under controlled temperatures (40–80°C) . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., CuI for Ullmann-type couplings), and reaction time to minimize by-products. Continuous flow reactors, as described for analogous compounds, may improve scalability and purity by enhancing heat/mass transfer .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR is critical for distinguishing fluorine substituents, while ¹H NMR identifies amine protons (δ 5.5–6.5 ppm) and aromatic patterns .
- IR : Confirm nitrile absorption (~2240 cm⁻¹) and amine N–H stretches (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₄ClF₂N₂; calc. 189.01 g/mol) and isotopic patterns for Cl/F .
- X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from impurities (e.g., regioisomers) or assay variability. Strategies include:
- HPLC-Purified Batches : Use ≥95% purity (validated by orthogonal methods like LC-MS) to eliminate confounding effects .
- Dose-Response Curves : Compare EC₅₀ values across studies using standardized cell lines (e.g., HEK293 vs. CHO) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile conflicting data, accounting for variables like solvent (DMSO vs. saline) .
Advanced: What strategies enable regioselective functionalization of this compound given competing substituents?
Methodological Answer:
- Directed Metalation : Use LiTMP to deprotonate the amino group, directing electrophiles to the para-chloro position .
- Protection/Deprotection : Temporarily protect the amine with Boc groups to suppress unwanted side reactions during fluorination .
- Computational Modeling : DFT calculations predict reactivity trends (e.g., Fukui indices) to prioritize reaction sites .
Basic: How should researchers address purification challenges caused by by-products with similar polarity?
Methodological Answer:
- Two-Dimensional Chromatography : Combine reverse-phase HPLC (C18 column) with ion-exchange chromatography to separate amine-containing by-products .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility of halogenated analogs .
Advanced: Which computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT/Molecular Orbital Analysis : Calculate HOMO/LUMO energies to assess susceptibility to electrophilic/nucleophilic attacks .
- MD Simulations : Model solvent effects on transition states (e.g., solvolysis in aqueous DMSO) .
Advanced: How do substituent electronic effects influence the compound’s pharmacological activity?
Methodological Answer:
- Hammett Analysis : Correlate σ values of -Cl (-0.23) and -F (+0.06) with bioactivity trends (e.g., kinase inhibition) .
- QSAR Models : Train models using logP, polar surface area, and charge distribution data to predict target binding .
Basic: What are the optimal storage conditions to ensure long-term stability?
Methodological Answer:
Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic ¹H NMR; avoid aqueous environments to prevent hydrolysis of the nitrile group .
Advanced: How to resolve discrepancies in reported NMR shifts for this compound?
Methodological Answer:
- Internal Standards : Use tetramethylsilane (TMS) for ¹H/¹³C and CFC₃ for ¹⁹F NMR calibration .
- Variable Temperature NMR : Identify dynamic effects (e.g., amine proton exchange) causing shift variability .
Advanced: What structural modifications enhance the selectivity of this compound derivatives for specific biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
